6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide

Chemical procurement Purity specification Reproducibility

This compound uniquely combines 6-cyanopyridine-3-sulfonamide with a 2,6-dichlorophenyl N-substituent, creating an unexplored chemical space for carbonic anhydrase inhibition and anti-chlamydial R&D. At 90% purity, it enables reliable dose-response assays and diversity-oriented synthesis. Procure directly for covalent fragment elaboration, CA isoform profiling, and C. trachomatis phenotypic screening.

Molecular Formula C12H7Cl2N3O2S
Molecular Weight 328.17
CAS No. 1607300-05-9
Cat. No. B3012349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide
CAS1607300-05-9
Molecular FormulaC12H7Cl2N3O2S
Molecular Weight328.17
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)NS(=O)(=O)C2=CN=C(C=C2)C#N)Cl
InChIInChI=1S/C12H7Cl2N3O2S/c13-10-2-1-3-11(14)12(10)17-20(18,19)9-5-4-8(6-15)16-7-9/h1-5,7,17H
InChIKeyHAWMSHHEJCIFBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide – Structural and Pharmacological Context


6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide (CAS 1607300‑05‑9; molecular formula C12H7Cl2N3O2S; MW 328.17) is a synthetic small molecule belonging to the pyridine‑3‑sulfonamide class [1]. It features a cyano substituent at the 6‑position of the pyridine ring and a 2,6‑dichlorophenyl group on the sulfonamide nitrogen, structural motifs associated with carbonic anhydrase inhibition and anti‑chlamydial activity in related scaffolds [2][3]. The compound is commercially available for research purposes from Enamine (catalog EN300‑26587923) at a specified purity of 90% [1].

Why Generic Substitution Fails for 6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide


Pyridine‑3‑sulfonamides display steep structure‑activity relationships where subtle changes in substituent identity, position, and electronic properties drastically alter both potency and selectivity. For example, in a series of 4‑substituted pyridine‑3‑sulfonamides evaluated against carbonic anhydrase isoforms, KI values spanned two orders of magnitude (16.8–5400 nM) depending on the heterocyclic appendage [1]. The 2,6‑dichlorophenyl group on the target compound introduces a unique steric and electronic environment not replicated by 4‑chlorophenyl, 3,4‑dichlorophenyl, or unsubstituted phenyl analogs. Simultaneously, the 6‑cyano substituent on the pyridine ring alters ring electronics and hydrogen‑bonding capacity compared to the more common 4‑substituted variants. These dual modifications create a chemical space that cannot be assumed equivalent to any single in‑class analog without direct comparative data.

Quantitative Differentiation Evidence for 6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide


Commercial Purity and Lot‑Defined Specification Versus Unspecified Analogs

The target compound is commercially supplied by Enamine (EN300‑26587923) with a defined purity of 90%, a specification that enables direct assessment of lot quality [1]. In contrast, several structurally proximal analogs (e.g., 6‑cyano‑N‑(2‑cyanophenyl)pyridine‑3‑sulfonamide and 6‑cyano‑N‑(pyridin‑4‑ylmethyl)pyridine‑3‑sulfonamide) are listed without quantitative purity specifications on common vendor platforms . For procurement decisions requiring defined purity benchmarks, this specification difference is operationally significant.

Chemical procurement Purity specification Reproducibility

Structural Differentiation: 6‑Cyano Substitution Pattern Versus Common 4‑Substituted Pyridine‑3‑sulfonamides

The vast majority of biologically characterized pyridine‑3‑sulfonamides bear substituents exclusively at the 4‑position of the pyridine ring [1][2]. The target compound is distinct in featuring a 6‑cyano substituent, which alters the ring's electronic distribution and hydrogen‑bond acceptor profile relative to 4‑substituted analogs. In the carbonic anhydrase inhibitor series reported by Sławiński et al. (2013), all 18 active compounds were 4‑substituted pyridine‑3‑sulfonamides; none carried a 6‑cyano group [1]. This positional isomerism means that potency and selectivity data from 4‑substituted series cannot be extrapolated to the 6‑cyano compound without experimental verification.

Medicinal chemistry Structure‑activity relationship Scaffold diversification

N‑Aryl Differentiation: 2,6‑Dichlorophenyl Versus Common 4‑Chlorophenyl or 3,4‑Dichlorophenyl Analogs

The 2,6‑dichlorophenyl substituent on the sulfonamide nitrogen introduces ortho‑chlorine atoms that create a distinct steric and electronic environment compared to the more commonly employed 4‑chlorophenyl or 3,4‑dichlorophenyl groups in related sulfonamide series. In the anticancer sulfonylurea series reported by Sławiński et al. (2015), the most active compound (21) carried a 4‑chlorophenylcarbamoyl and 3,4‑dichlorophenylpiperazine motif, with average GI50 values of 13.6–14.9 µM against leukemia, colon cancer, and melanoma cell lines [1]. The target compound's 2,6‑dichlorophenyl substitution pattern is structurally distinct and has not been evaluated in the same assay panels, meaning its activity cannot be inferred from the 3,4‑dichlorophenyl or 4‑chlorophenyl data.

Medicinal chemistry Selectivity Steric effects

Enumerator‑Verified Structural Uniqueness Among Commercial Pyridine‑3‑sulfonamide Screening Compounds

A substructure search of commercial screening libraries (Enamine, ChemBridge) reveals that 6‑cyano‑N‑(2,6‑dichlorophenyl)pyridine‑3‑sulfonamide is the sole commercially available compound combining a 6‑cyanopyridine‑3‑sulfonamide core with a 2,6‑dichlorophenyl N‑substituent [1]. The closest available analogs include N,N‑bis(cyanomethyl)‑1‑(2,6‑dichlorophenyl)methanesulfonamide (which lacks the pyridine ring) [1] and 6‑cyano‑N‑(2‑cyanophenyl)pyridine‑3‑sulfonamide (which replaces dichloro with cyano) . This enumerator‑verified uniqueness supports the compound's value as a singleton chemotype for phenotypic or target‑based screening campaigns.

Chemical library screening Compound procurement Scaffold novelty

Recommended Research and Procurement Scenarios for 6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide


Phenotypic Screening for Anti‑Chlamydial Agents

The sulfonylpyridine scaffold has demonstrated selective anti‑chlamydial activity in vitro, with lead compounds inhibiting C. trachomatis growth without affecting S. aureus or E. coli viability [1]. The target compound's 6‑cyano and 2,6‑dichlorophenyl substituents represent unexplored chemical space within this scaffold class and may yield improved potency or selectivity. Procurement of the 90%‑purity Enamine material enables direct testing in C. trachomatis inclusion‑formation assays, with the defined purity supporting reliable dose‑response determination.

Carbonic Anhydrase Isoform Selectivity Profiling

Pyridine‑3‑sulfonamides are established carbonic anhydrase inhibitors, with certain 4‑substituted analogs achieving tumor‑associated CA IX KI values as low as 19.5 nM [1]. The target compound's 6‑cyano substitution has not been evaluated against any CA isoform, representing an opportunity to identify novel selectivity profiles. The compound can be tested in stopped‑flow CO2 hydration assays against hCA I, II, IX, and XII to establish its inhibition constants and isoform selectivity ratios.

Diversity‑Oriented Synthesis and Library Construction

As the only commercially available entity combining 6‑cyanopyridine‑3‑sulfonamide with a 2,6‑dichlorophenyl N‑substituent [1], this compound serves as a unique building block for diversity‑oriented synthesis. The cyano group can be elaborated via cycloaddition, hydrolysis, or reduction, while the dichlorophenyl ring permits further functionalization via cross‑coupling reactions. Its defined 90% purity supports reliable stoichiometric calculations in parallel synthesis workflows.

Computational Chemistry and Docking Studies Targeting Cylindrical Protease

The sulfonylpyridine scaffold has been docked into the cylindrical protease of Chlamydia, with in silico predictions partially explaining in vitro activity [1]. The target compound's distinct substitution pattern provides a test case for evaluating whether the 6‑cyano group engages additional hydrogen‑bond interactions within the protease binding pocket. Procurement of the compound enables experimental validation of computational binding pose predictions.

Quote Request

Request a Quote for 6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.